Cas no 86386-76-7 (1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole)
1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole Chemical and Physical Properties
Names and Identifiers
-
- 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1h-1,2,4-triazole
- 1-(2-(2,4-difluorophenyl)oxiran-2-yl)methyl-1H-1,2,4-triazole
- 1,2-epoxy-2-(2,4-difluorophenyl)-3-
- 1-[[2-(2,4-difluorophenyl)oxiranyl]methyl]-1H-1,2,4-triazole
- 2-(2,4-Difluorophenyl)-2,3-epoxy-1-(1H-1,2,4-triazol-1-yl)propane
- 2-(2,4-Difluorophenyl)-2-[(1H-1,2,4-triazol-1-yl)Methyl]oxirane
- 2-[(1H-1,2,4-triazol-1-yl)methyl]-2-(2,4-difluorophenyl)oxirane
- Fluconazole Epoxy IMpurity
- l-[2-(2,4-Difluoro Phenyl)Oxiranyl] Methyl-lH-1,2,4-Triazole
- 1-((2-(2,4-Difluorophenyl)oxiranyl)methyl)-1H-1,2,4-triazole
- TQR1066
- AKOS005266338
- FT-0728385
- 2-(2,4-Difluorophenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)oxirane
- 2-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl-methyl)oxirane
- 2-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)oxirane
- FLUCONAZOLE IMPURITY G [WHO-IP]
- 2-(2,4-difluorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-oxirane
- 86386-76-7
- UNII-616851VAC8
- 1-[2-(2,4-difluorophenyl)-oxiranylmethyl]-1h-[1,2,4]-triazole
- 1-{[2-(2,4-difluorophenyl)-2-oxiranyl]methyl}-1H-1,2,4-triazole
- Fluconazole impurity G
- 1-((2-(2,4-difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole
- 1[[2-(2,4-difluorophenyl)oxiranyl]methyl]-1H-1,2,4-triazole
- FLUCONAZOLE IMPURITY G [EP IMPURITY]
- 1-{[2-(2,4-difluorophenyl)oxiran-2-yl]methyl}-1h-1,2,4-triazole
- 1H-1,2,4-Triazole, 1-((2-(2,4-difluorophenyl)-2-oxiranyl)methyl)-
- CHEMBL2062536
- 1-[2-(2,4-difluorophenyl)-oxiranylmethyl]-1H-[1,2,4]triazole
- AC-5335
- 2-(2,4-difluorophenyl)-2,3-epoxy-1-(1,2,4-triazol-1-yl)propane
- AO-366/25096001
- Q27263302
- Fluconazole impurity G [EP]
- 1-2(2,4-Difluorophenyl)-2,3epoxypropyl-1H-1,2,4triazol mesylate
- 1-[2-(2,4-Difluorophenyl)-2,3-epoxypropyl]1H-1,2,4-triazole
- 1-[2-(2,4-Difluoro-phenyl)-oxiranylmethyl]-1H-[1,2,4]triazole
- 1-(((2RS)-2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole
- 1-[[2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole
- (+/-)-2-(2,4-Difluorophenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)oxirane
- SCHEMBL75025
- DTXSID301183907
- 616851VAC8
- G76602
- DB-076607
- 1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole
-
- Inchi: 1S/C11H9F2N3O/c12-8-1-2-9(10(13)3-8)11(5-17-11)4-16-7-14-6-15-16/h1-3,6-7H,4-5H2
- InChI Key: UIXQTZYZQHYHRL-UHFFFAOYSA-N
- SMILES: FC1C=C(C=CC=1C1(CN2C=NC=N2)CO1)F
Computed Properties
- Exact Mass: 237.07100
- Monoisotopic Mass: 237.07136824g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 294
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 43.2Ų
Experimental Properties
- Density: 1.5±0.1 g/cm3
- Melting Point: 70-73°C
- Boiling Point: 370.5±52.0 °C at 760 mmHg
- Flash Point: 177.9±30.7 °C
- PSA: 43.24000
- LogP: 1.48200
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR2048-30MG |
1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole |
86386-76-7 | 30mg |
¥5835.2 | 2025-01-10 | ||
| TRC | D446045-100mg |
1-[2-(2,4-Difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole |
86386-76-7 | 100mg |
$ 227.00 | 2023-09-07 | ||
| TRC | D446045-500mg |
1-[2-(2,4-Difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole |
86386-76-7 | 500mg |
$ 1035.00 | 2023-09-07 | ||
| TRC | D446045-1g |
1-[2-(2,4-Difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole |
86386-76-7 | 1g |
$ 1777.00 | 2023-09-07 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR2048-30MG |
86386-76-7 | 30MG |
¥8734.31 | 2023-01-14 | |||
| A2B Chem LLC | AC17978-100mg |
1-[2-(2,4-DIFLUOROPHENYL)-2,3-EPOXYPROPYL]-1H-1,2,4-TRIAZOLE |
86386-76-7 | 100mg |
$338.00 | 2024-04-19 | ||
| A2B Chem LLC | AC17978-500mg |
1-[2-(2,4-DIFLUOROPHENYL)-2,3-EPOXYPROPYL]-1H-1,2,4-TRIAZOLE |
86386-76-7 | 500mg |
$1112.00 | 2024-04-19 | ||
| A2B Chem LLC | AC17978-1g |
1-[2-(2,4-DIFLUOROPHENYL)-2,3-EPOXYPROPYL]-1H-1,2,4-TRIAZOLE |
86386-76-7 | 1g |
$1822.00 | 2024-04-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626250-10mg |
1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole |
86386-76-7 | 98% | 10mg |
¥388.00 | 2024-04-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626250-50mg |
1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole |
86386-76-7 | 98% | 50mg |
¥903.00 | 2024-04-28 |
1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
1.2 Solvents: 1,2-Dichloroethane ; rt
1.3 Catalysts: Cetrimide ; 5 h, rt
1.4 Solvents: Ethyl acetate ; rt → 10 °C
1.5 Solvents: Ethyl acetate ; 1 h, 10 °C
Production Method 5
Production Method 6
Production Method 7
Production Method 8
1.2 Reagents: Sodium hydroxide
1.3 -
Production Method 9
1.2 Reagents: Dimethyl sulfoxide
Production Method 10
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt → 60 °C; 3 h, 60 °C; 60 °C → rt
1.3 Solvents: Ethyl acetate ; rt → 0 °C
1.4 Solvents: Ethyl acetate ; 1 h, 0 °C
Production Method 11
Production Method 12
2.1 Reagents: Potassium carbonate
2.2 Reagents: Sodium hydroxide
2.3 -
Production Method 13
2.1 Reagents: Sodium bicarbonate Solvents: Toluene ; 5 h, reflux
3.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Toluene ; 3 h, 60 °C
3.2 1 h, 0 °C
Production Method 14
Production Method 15
Production Method 16
1.2 Reagents: Methanesulfonic acid Solvents: Ethyl acetate ; 1 h, 0 °C
Production Method 17
Production Method 18
1.2 1.5 h, 0 °C
Production Method 19
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C
1.3 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C
1.4 Solvents: Dichloromethane
1.5 Reagents: Ammonium hydroxide Solvents: Water ; pH 10
2.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ; 3 h, 60 °C; 60 °C → rt
2.2 Solvents: Ethanol ; rt → 0 °C
2.3 Solvents: Acetonitrile ; 0 - 5 °C
Production Method 20
2.1 Reagents: Hexadecyltrimethylammonium bromide , Sodium hydroxide Solvents: Toluene ; 3 - 5 h, 60 °C
2.2 Solvents: Ethyl acetate
Production Method 21
2.1 Solvents: Water ; rt → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C
2.3 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C
2.4 Solvents: Dichloromethane
2.5 Reagents: Ammonium hydroxide Solvents: Water ; pH 10
3.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ; 3 h, 60 °C; 60 °C → rt
3.2 Solvents: Ethanol ; rt → 0 °C
3.3 Solvents: Acetonitrile ; 0 - 5 °C
1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole Raw materials
- Trimethylsulfoxonium iodide
- 2-chloroacetyl chloride
- 2,4''-DIFLUOR-2-(1H-1,2,4-TRIAZOOL-1-YL)ACETOFENONHYDROCHLORIDE
- 1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole
- 2,4-Difluoroacetophenone
- 1,2,4-Triazole
- Methanesulfonic acid
- Sulfur, iodotrimethyloxo-
- Difluoro triazolyl acetophenone
- 2-chloro-1-(2,4-difluorophenyl)ethan-1-one
- 4H-1,2,4-Triazol-4-amine
- 4-\u200bAmino-\u200b1-\u200b2-\u200b(2,\u200b4-\u200bdifluorophenyl)\u200b-\u200b2-\u200boxoethyl\u200b-4H-\u200b1,\u200b2,\u200b4-\u200btriazolium Chloride
1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole Preparation Products
1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole Related Literature
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole
Introduction to 1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole (CAS No. 86386-76-7) and Its Emerging Applications in Chemical Biology
1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole, identified by the CAS number 86386-76-7, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This triazole derivative features a 2,4-difluorophenyl moiety linked to a epoxypropyl group, all connected via a triazole ring system. The presence of fluorine atoms and the epoxy functionality makes this compound a promising candidate for various biochemical applications, including drug discovery and material science.
The structural motif of 1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole is particularly noteworthy for its potential in modulating biological pathways. The triazole ring is a well-known pharmacophore that has been extensively studied for its role in antimicrobial and antiviral agents. The incorporation of fluorine atoms into the aromatic ring enhances the metabolic stability and binding affinity of the molecule, making it an attractive scaffold for medicinal chemistry. Furthermore, the epoxypropyl group introduces reactivity that can be exploited in bioconjugation strategies, allowing for the development of novel biomaterials and therapeutic agents.
Recent advancements in synthetic chemistry have enabled the efficient preparation of 1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole, making it more accessible for research purposes. The synthesis typically involves multi-step reactions starting from commercially available precursors such as 2,4-difluorobenzene and propylene oxide. The introduction of the triazole ring is often achieved through cycloaddition reactions with azides and alkynes (Sonogashira coupling), followed by functional group transformations to introduce the epoxypropyl moiety. These synthetic methodologies have been optimized to ensure high yields and purity, facilitating further downstream applications.
In the realm of chemical biology, 1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole has shown promise as an intermediate in the development of small-molecule inhibitors targeting various enzymes involved in cancer and inflammatory diseases. The fluorinated aromatic ring interacts selectively with biological targets due to its ability to mimic natural substrates while exhibiting enhanced binding affinity. Preliminary studies have indicated that derivatives of this compound can inhibit enzymes such as kinases and phosphodiesterases by occupying critical active sites. This has opened up avenues for designing next-generation therapeutics with improved pharmacokinetic profiles.
The versatility of 1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole extends beyond drug discovery into materials science. The epoxy functionality allows for cross-linking with biomolecules such as peptides and proteins, enabling the creation of hydrogels and polymers with tailored mechanical properties. These materials are particularly useful in biomedical applications such as drug delivery systems and tissue engineering scaffolds. The stability provided by the fluorine atoms ensures that these materials maintain their integrity under physiological conditions.
Recent research has also explored the potential of 1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole as a building block for photodynamic therapy (PDT) agents. The presence of electron-withdrawing groups like fluorine can enhance light absorption properties when coupled with photosensitizers. Studies have demonstrated that compounds derived from this scaffold can generate reactive oxygen species upon irradiation with visible light, leading to targeted cell killing in cancer models. This approach holds promise for developing non-invasive treatments with reduced systemic toxicity.
The impact of fluorine substitution on the electronic properties of 1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole has also been investigated in organic electronics. Fluorinated aromatic compounds are known to exhibit high charge carrier mobility due to their rigidity and electron-withdrawing nature. By incorporating this moiety into organic semiconductors or light-emitting diodes (OLEDs), researchers aim to improve device performance through enhanced charge transport and thermal stability. These findings contribute to the growing field of sustainable chemistry by promoting the use of earth-abundant elements like fluorine.
As our understanding of molecular interactions continues to evolve,the applications of 1-2-(2,4-Difluorophenyl)- 23-Epoxypropy 11-H-l, 24-Triazole (CAS No 863867677) are expected to expand further。 Advances in computational chemistry have enabled virtual screening approaches, allowing researchers to predict novel bioactivities without extensive wet-lab experimentation。 This synergy between theory and experiment accelerates discovery pipelines, making compounds like this more accessible for industrial applications。
The future directions for research on this compound include exploring its role in modulating protein-protein interactions through covalent capture strategies。 Additionally, green chemistry approaches are being developed to minimize waste during synthesis, aligning with global sustainability goals。 By leveraging continuous flow reactors and biocatalysis, researchers aim to produce these valuable intermediates under milder conditions with reduced environmental impact。
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